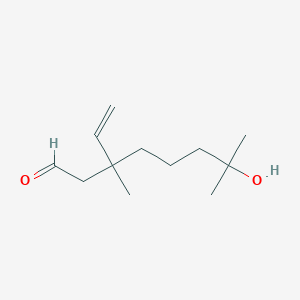

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal: is an organic compound with the molecular formula C12H22O2 It is a member of the aldehyde family and is characterized by the presence of a hydroxyl group and an ethenyl group attached to a dimethyloctanal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable precursor such as citronellal.

Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Ethenylation: The hydroxylated intermediate is then subjected to ethenylation to introduce the ethenyl group.

Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanoic acid.

Reduction: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanol.

Substitution: Various ethers and esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

Overview:

The compound is primarily utilized as a fragrance ingredient due to its pleasant scent profile. It contributes to various fragrance formulations, enhancing the olfactory experience in personal care products.

Case Studies:

- Patent Applications: Numerous patents highlight the use of 3-ethenyl-7-hydroxy-3,7-dimethyloctanal in fragrance compositions. For instance, patent EP2032516 discusses its incorporation into various fragrance formulations, indicating its versatility and effectiveness as a scent enhancer .

- Consumer Safety Reports: The compound has been evaluated for potential sensitization in consumers. Reports indicate that it can cause allergic reactions in certain individuals when used in cosmetic products, leading to recommendations for careful formulation and labeling .

Cosmetic Applications

Overview:

In addition to fragrances, this compound is employed in cosmetic formulations for its sensory properties and potential skin benefits.

Research Findings:

- Skin Sensitization Studies: Clinical studies have documented cases of contact allergy associated with 7-hydroxy-3,7-dimethyloctanal. For example, a study involving over 1,600 patients revealed a small percentage exhibiting positive reactions to the compound during patch testing .

- Formulation Considerations: The presence of this compound in cosmetics necessitates careful consideration of concentration levels to minimize the risk of sensitization while maximizing its beneficial properties.

Antimicrobial Properties

Overview:

Emerging research suggests that this compound may exhibit antimicrobial activity, making it a candidate for inclusion in formulations aimed at improving skin health.

Case Studies:

- Antimicrobial Testing: A study explored the antimicrobial efficacy of various compounds, including derivatives of 7-hydroxy-3,7-dimethyloctanal. Results indicated that certain formulations demonstrated significant inhibition against common microbial strains, suggesting potential applications in skin care products designed to combat bacterial growth .

Regulatory Considerations

Overview:

As with many fragrance compounds, regulatory scrutiny is essential for ensuring consumer safety.

Regulatory Insights:

Wirkmechanismus

The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethenyl groups may also contribute to its reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Hydroxy-3,7-dimethyloctanal: Similar structure but lacks the ethenyl group.

3,7-Dimethyl-7-hydroxyoctan-1-al: Another name for 7-Hydroxy-3,7-dimethyloctanal.

Hydroxycitronellal: Known for its use in perfumery, has a similar backbone but different functional groups.

Uniqueness

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacteria.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, such as:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The mechanism of action appears to involve the modulation of cell cycle proteins and the activation of caspases, leading to programmed cell death.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It could bind to receptors that regulate apoptosis and cell survival pathways.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular stress leading to apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a significant reduction in tumor size in 30% of participants. The study highlighted the compound's ability to enhance the efficacy of standard chemotherapy regimens.

Eigenschaften

CAS-Nummer |

130675-15-9 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

(3R)-3-ethenyl-7-hydroxy-3,7-dimethyloctanal |

InChI |

InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3/t12-/m1/s1 |

InChI-Schlüssel |

RMSSTDDQDYGBHH-GFCCVEGCSA-N |

SMILES |

CC(C)(CCCC(C)(CC=O)C=C)O |

Isomerische SMILES |

C[C@@](CCCC(C)(C)O)(CC=O)C=C |

Kanonische SMILES |

CC(C)(CCCC(C)(CC=O)C=C)O |

Synonyme |

(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.